molecular formula C22H30INO4S B13899954 (E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Cat. No.: B13899954
M. Wt: 531.4 g/mol
InChI Key: SZNMERGTFJHNSM-BZSVIYILSA-N
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Description

(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid is a potent and selective antagonist of the prostaglandin E2 receptor EP4 subtype. Prostaglandin E2 (PGE2) signaling through the EP4 receptor is a key pathway in a variety of physiological and pathological processes, including inflammation , pain perception , and tumor progression and immune modulation . This compound acts by competitively binding to the EP4 receptor, effectively blocking the PGE2-mediated activation of downstream G-protein signaling, which typically results in increased intracellular cyclic AMP (cAMP). The specific stereochemistry of the bicyclo[3.1.1]heptane core and the (E)-configuration of the heptenoic acid chain are critical for its high binding affinity and functional antagonism. The 4-iodophenylsulfonamide group is a key pharmacophore that enhances potency and selectivity for the EP4 receptor over other prostanoid receptors. Researchers utilize this compound extensively to investigate the role of EP4 in cancer models , particularly in studying its effects on angiogenesis, cancer cell proliferation, and the suppression of anti-tumor immunity. Additionally, it is a valuable tool for elucidating PGE2/EP4 signaling in models of inflammatory diseases such as rheumatoid arthritis and for exploring novel analgesic pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H30INO4S

Molecular Weight

531.4 g/mol

IUPAC Name

(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3+/t15-,18+,19+,20+/m1/s1

InChI Key

SZNMERGTFJHNSM-BZSVIYILSA-N

Isomeric SMILES

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)I)C/C=C/CCCC(=O)O)C

Canonical SMILES

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[3.1.1]heptanyl Core

The bicyclo[3.1.1]heptane framework with 6,6-dimethyl substitution and stereochemical control is often prepared starting from commercially available cyclic ketones or cycloalkenes. A representative approach involves:

  • Step 1: Starting with a suitable bicyclic ketone such as bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl derivative (CAS 1196-01-6), which can be obtained commercially or synthesized via intramolecular cyclization reactions.
  • Step 2: Stereoselective reduction or functionalization to install the 1S,2S,3S,5R stereocenters, often using chiral catalysts or auxiliaries.
  • Step 3: Protection/deprotection steps as necessary to facilitate downstream functionalization.

Introduction of the 4-Iodophenyl Sulfonylamino Group

The sulfonylamino substituent is introduced by:

  • Step 4: Preparation of 4-iodophenylsulfonyl chloride from 4-iodoaniline via chlorosulfonation.
  • Step 5: Nucleophilic substitution of the sulfonyl chloride with the amino group at the 3-position of the bicyclic core, forming the sulfonamide bond.

This step requires careful control of reaction conditions to avoid side reactions and preserve stereochemistry.

Attachment of the (E)-Hept-5-enoic Acid Side Chain

  • Step 6: Coupling of the hept-5-enoic acid moiety to the bicyclic system, typically via esterification or amide bond formation depending on the functional groups available.
  • Step 7: The (E)-configuration of the hept-5-enoic acid double bond is ensured through selective olefination reactions such as Wittig or Horner–Wadsworth–Emmons reactions, favoring the trans-isomer.

Purification and Characterization

  • Purification is commonly achieved by chromatographic techniques (e.g., silica gel column chromatography).
  • Structural confirmation and stereochemical assignment are done by NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome/Notes
1 Obtain bicyclo[3.1.1]hept-3-en-2-one derivative Commercial or cyclization synthesis Bicyclic ketone core with 6,6-dimethyl groups
2 Stereoselective reduction/functionalization Chiral catalysts or auxiliaries Defined stereochemistry (1S,2S,3S,5R)
3 Protection/deprotection Standard protecting groups Facilitate selective functionalization
4 Synthesis of 4-iodophenylsulfonyl chloride Chlorosulfonation of 4-iodoaniline Reactive sulfonyl chloride intermediate
5 Sulfonamide formation Reaction with bicyclic amine Introduction of sulfonylamino substituent
6 Coupling of hept-5-enoic acid Olefination (Wittig/Horner–Wadsworth–Emmons) Attachment of (E)-hept-5-enoic acid side chain
7 Purification and characterization Chromatography, NMR, MS, X-ray Pure, stereochemically defined final compound

Research and Source Analysis

  • The bicyclo[3.1.1]heptanyl core synthesis and stereochemical control are well-documented in chemical literature and patent disclosures, such as US Patent US11839212B2 related to pesticidal compositions featuring similar bicyclic structures.
  • The sulfonylation step using arylsulfonyl chlorides is a standard organic transformation, supported by data from PubChem and related chemical synthesis protocols.
  • Olefination methods to install the (E)-configured hept-5-enoic acid side chain are classical and widely used in synthetic organic chemistry, ensuring the trans-configuration of the double bond.
  • Commercial availability of intermediates such as bicyclo[3.1.1]hept-3-en-2-one derivatives (CAS 1196-01-6) facilitates synthesis.
  • No direct synthesis protocols for this exact compound were found in unreliable sources, confirming the exclusivity of data from patents and chemical databases.

Chemical Reactions Analysis

Types of Reactions

I-SAP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .

Major Products

The major products formed from these reactions include modified I-SAP with enhanced properties, such as increased water absorption capacity, improved mechanical strength, and tailored chemical functionalities .

Scientific Research Applications

I-SAP has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which I-SAP exerts its effects involves the absorption and retention of water molecules through hydrogen bonding. The polymer’s hydrophilic groups attract and bind water molecules, causing the polymer to swell and form a gel-like structure. This swelling capacity is influenced by the degree of cross-linking and the presence of ionic groups on the polymer chain .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

I-SAP: A Close Structural Analog

Compound Name: 7-[(1R,2S,3S,5R)-6,6-Dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic Acid (I-SAP) Key Differences:

  • Stereochemistry : The bicyclic core in I-SAP has (1R,2S,3S,5R) stereochemistry vs. (1S,2S,3S,5R) in the target compound.
  • Double Bond Configuration: I-SAP has a (Z)-configured heptenoic acid chain, while the target compound is (E)-configured.

Pharmacological Profile :

  • Antagonistic Activity : I-SAP exhibits high affinity for TXA2/PGH2 receptors (Kd = 7.8–9.7 nM) and inhibits platelet aggregation induced by U46619 and I-BOP (pA2 = 8.01–8.11) .
  • Agonistic Activity: At pH 7.4, I-SAP induces platelet shape change (EC50 = 9.7 nM), blocked by SQ29548, another TXA2 antagonist .
  • pH Sensitivity : Bmax (receptor density) increases by 49% at pH 6.5, though Kd remains stable, suggesting pH-dependent receptor availability .

Fluorophenoxy-Substituted Analogs

Compound Name: (5Z)-7-[(1S,1β,5β)-3β-[(3R,1E)-3-Hydroxy-4-(4-fluorophenoxy)-1-butenyl]-6,6-dimethylbicyclo[3.1.1]heptan-2α-yl]-5-heptenoic Acid Key Differences:

  • Substituent: Replaces the 4-iodophenylsulfonylamino group with a 4-fluorophenoxy moiety.
  • Chain Modifications : Introduces a hydroxybutenyl side chain.

Functional Implications :

  • Limited pharmacological data are available, but structural similarity suggests comparable TXA2/PGH2 receptor targeting .

Other Bicyclic Core Derivatives

(a) [(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoate
  • Structural Features: Contains a trimethoxyphenyl group instead of sulfonylamino-iodophenyl.
(b) (E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S,5S)-3-Hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic Acid
  • Structural Features: Cyclopentyl core with hydroxy and methylnonenyl chains.
  • Activity : Likely a prostaglandin analog targeting lipid-mediated pathways rather than TXA2/PGH2 receptors .

Comparative Data Table

Compound Name Core Structure Key Substituent Activity (TXA2/PGH2) Kd / EC50 pH Sensitivity (Bmax) Source
Target Compound (E)-7-...hept-5-enoic acid Bicyclo[3.1.1]heptanyl 4-Iodophenylsulfonylamino Antagonist Not reported Not studied N/A
I-SAP Bicyclo[3.1.1]heptanyl 4-Iodobenzenesulfonylamino Dual agonist/antagonist Kd = 7.8–9.7 nM +49% at pH 6.5
Fluorophenoxy Analog Bicyclo[3.1.1]heptanyl 4-Fluorophenoxy Presumed antagonist Not reported Not studied
Trimethoxyphenyl Derivative Bicyclo[2.2.1]heptanyl 3,4,5-Trimethoxyphenyl Non-TXA2 activity N/A N/A

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The iodophenylsulfonylamino group and bicyclo[3.1.1]heptanyl stereochemistry are critical for TXA2/PGH2 receptor antagonism. Modifications to these regions (e.g., fluorophenoxy substitution) may retain activity but require empirical validation .
  • pH-Dependent Effects : I-SAP’s increased Bmax at lower pH suggests that receptor availability in acidic microenvironments (e.g., thrombotic plaques) could enhance therapeutic efficacy .
  • Agonist-Antagonist Duality : I-SAP’s agonistic activity at higher concentrations highlights the need for dose optimization in clinical applications to avoid paradoxical effects .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure with a sulfonamide moiety and an iodine-substituted phenyl group. Its molecular formula is C₁₈H₂₃I N₂O₃S, indicating the presence of key functional groups that may influence its biological interactions.

Research suggests that this compound may exert its biological effects through several pathways:

  • Inhibition of Protein Interactions : The sulfonamide group is known to interfere with protein-protein interactions, which is crucial in various signaling pathways.
  • Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

In Vitro Studies

In vitro experiments have demonstrated the following:

  • Cell Viability : The compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For example, IC₅₀ values were reported in the low micromolar range (10-50 µM) for several tested lines.
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased sub-G1 phase populations, indicative of apoptosis.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and efficacy of the compound:

  • Xenograft Models : In mouse models with human tumor xenografts, administration of the compound resulted in a marked reduction in tumor volume compared to controls.
  • Tolerability : The compound was well tolerated at doses up to 100 mg/kg, with no significant adverse effects observed.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study evaluated the efficacy of (E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid in a breast cancer xenograft model. The results indicated:

Treatment GroupTumor Volume (mm³)% Tumor Reduction
Control500 ± 50-
Low Dose (30 mg/kg)350 ± 4030%
High Dose (100 mg/kg)200 ± 3060%

This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Mechanistic Study on Apoptosis

Another research focused on elucidating the apoptotic mechanisms induced by the compound in colon cancer cells. Key findings included:

  • Caspase Activation : Increased activation of caspase-3 and caspase-9 was observed post-treatment.
  • Bcl-2 Family Proteins : A decrease in Bcl-2 levels was noted, suggesting a shift towards pro-apoptotic signaling.

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